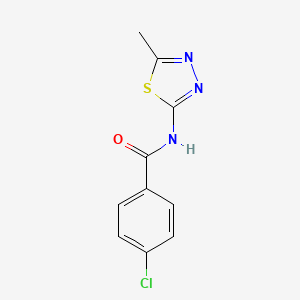
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, contributes to the compound’s stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate this compound . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization of the intermediate to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives:
4-methyl-N-{4-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]phenyl}benzamide: This compound also exhibits anticancer properties but with different potency and selectivity.
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Another thiadiazole derivative with significant anticancer activity, particularly against HeLa cancer cells.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of new molecules with potential therapeutic and industrial applications.
Propriétés
Numéro CAS |
196934-81-3 |
|---|---|
Formule moléculaire |
C10H8ClN3OS |
Poids moléculaire |
253.71 g/mol |
Nom IUPAC |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
Clé InChI |
MXKIMKIUPZYRLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


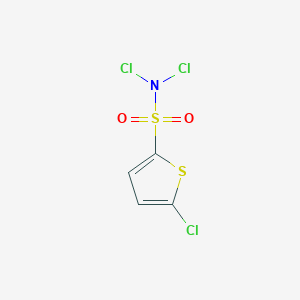
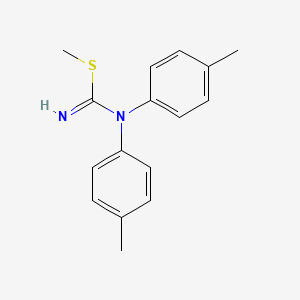
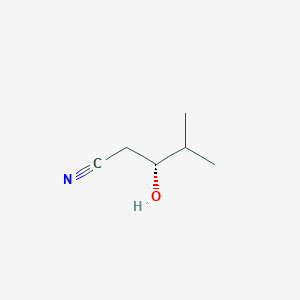
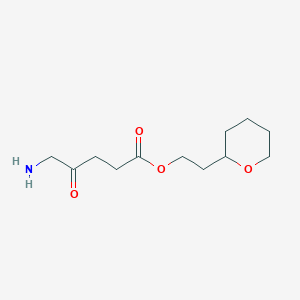
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
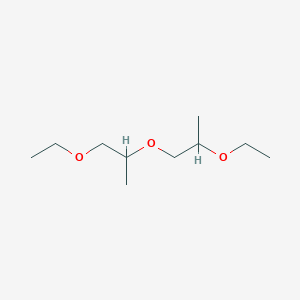
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
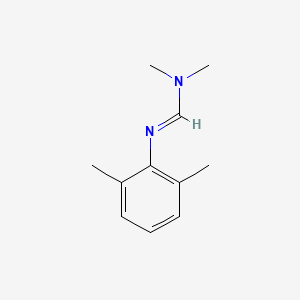

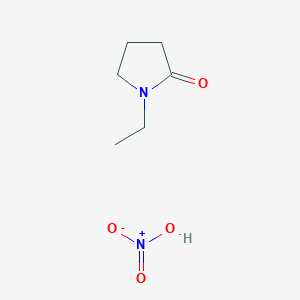
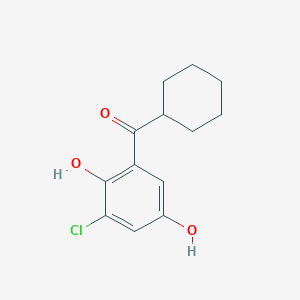
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
